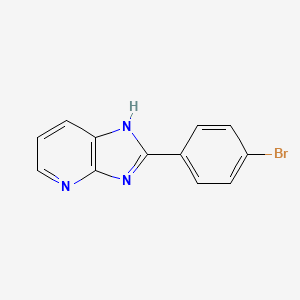

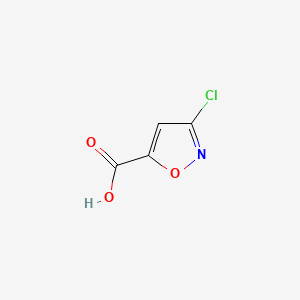

3-Chlorisoxazol-5-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related isoxazole compounds often involves strategies that take advantage of the nucleophilic or electrophilic properties of the isoxazole ring. For instance, 5-chloroisoxazoles have been utilized as versatile starting materials for the preparation of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids through FeCl2-catalyzed isomerization followed by reaction with various nucleophiles (Agafonova, Novikov, & Khlebnikov, 2022). Although specific synthesis details for 3-Chloroisoxazole-5-carboxylic acid are not directly available, analogous processes may be applied, leveraging chloroisoxazoles' reactivity for functional group transformations.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Design

3-Chlorisoxazol-5-carbonsäure: ist ein bedeutender heterocyclischer Baustein, der in vielen kommerziell erhältlichen Medikamenten vorkommt. Sein Isoxazolring ist ein privilegiertes Gerüst in der pharmazeutischen Chemie aufgrund seiner Ähnlichkeit zu Pyridin . Die Fähigkeit der Verbindung, an verschiedene biologische Ziele zu binden, macht sie zu einem unschätzbaren Gut bei der Entwicklung neuer Pharmakophore. Forscher nutzen sie, um den arzneimittelähnlichen chemischen Raum zu erweitern, mit dem Ziel, robuste synthetische Methoden zur Generierung verschiedener Sammlungen heterocyclischer Moleküle zu entwickeln, um die Arzneimittelforschung zu beschleunigen .

Metallfreie Syntheserouten

Die Verbindung spielt eine entscheidende Rolle bei der Entwicklung metallfreier Synthesestrategien für die Isoxazolsynthese. Traditionelle Methoden verwenden oft Metalle wie Kupfer oder Ruthenium als Katalysatoren, die teuer und giftig sein können. Der Trend zu metallfreien Routen ist durch die Notwendigkeit einer umweltfreundlicheren und nachhaltigeren Chemie geprägt. Dieser Ansatz adressiert auch die Herausforderungen der Metallsäureseparation und Abfallerzeugung, wodurch die Synthese von Isoxazolen effizienter und umweltfreundlicher wird .

Nanotechnologie

Im Bereich der Nanotechnologie kann This compound als Oberflächenmodifikator verwendet werden, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern. Seine Carboxygruppe interagiert mit polaren Verbindungen und bildet Wasserstoffbrückenbindungen, die höhere Siedepunkte und Löslichkeit in polaren Lösungsmitteln begünstigen. Diese Eigenschaft ist besonders nützlich für die Modifizierung der Oberflächen von Kohlenstoffnanoröhren, Graphen und Nanofasern, um ihre Dispersion in verschiedenen Lösungsmitteln zu verbessern .

Polymerchemie

Die Carbonsäurefunktionalität der Verbindung findet auch in der Polymerchemie Anwendung. Sie kann als Monomer, Additiv oder Katalysator in Polymerisationsreaktionen fungieren. Ihre hohe Reaktivität und Polarität machen sie geeignet für die Herstellung synthetischer oder natürlicher Polymere mit gewünschten Eigenschaften. Die Vielseitigkeit der Verbindung ermöglicht die Entwicklung neuer Materialien mit spezifischen mechanischen, thermischen oder chemischen Beständigkeitseigenschaften .

Organische Synthese

This compound: ist aktiv an organischen Synthesen wie Substitution, Eliminierung, Oxidation und Kupplung beteiligt. Ihre polare chemische Struktur, die sowohl eine Carbonyl- als auch eine Hydroxylgruppe enthält, macht sie hochreaktiv und fähig, verschiedene funktionalisierte heterocyclische Gerüste zu bilden. Diese Gerüste sind entscheidend für die Erweiterung des verfügbaren chemischen Raums in der organischen Synthese .

Sensoranwendungen

Die einzigartige Struktur der Verbindung ermöglicht ihre Verwendung in Sensoranwendungen. Durch ihre Einarbeitung in Sensordesign können Forscher ihre Reaktivität nutzen, um bestimmte Substanzen oder Änderungen in der Umwelt zu detektieren. Ihre Empfindlichkeit gegenüber verschiedenen chemischen Wechselwirkungen macht sie zu einem exzellenten Kandidaten für die Entwicklung von Sensoren mit hoher Spezifität und Sensitivität .

Safety and Hazards

Wirkmechanismus

The mode of action of isoxazole compounds can vary widely depending on their specific chemical structure and the biological target they interact with. Some isoxazole compounds have demonstrated antibacterial and antifungal action .

In terms of biochemical pathways, isoxazole compounds can potentially affect a variety of these, depending on their specific targets. For example, some compounds might inhibit enzymes, thus disrupting certain metabolic pathways .

Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also vary depending on the specific isoxazole compound. These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of action, or the molecular and cellular effects of an isoxazole compound’s action, would depend on the specific biological target and mode of action. For instance, if the compound were to inhibit a particular enzyme, the result might be a decrease in the production of a certain metabolite.

Finally, the action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can be influenced by factors such as pH, temperature, and the presence of other molecules. These factors can affect a drug’s stability, how well it can bind to its target, and its overall effectiveness .

Eigenschaften

IUPAC Name |

3-chloro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKGQUZZCFRJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174798 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20724-56-5 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

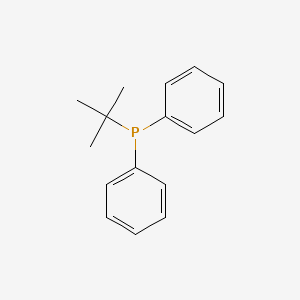

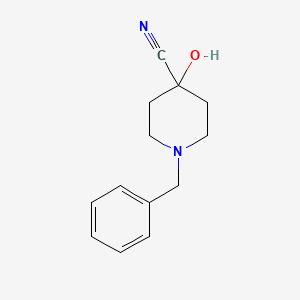

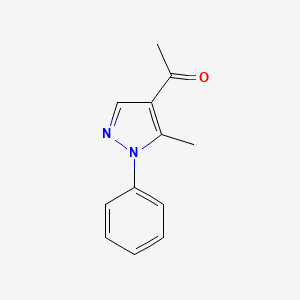

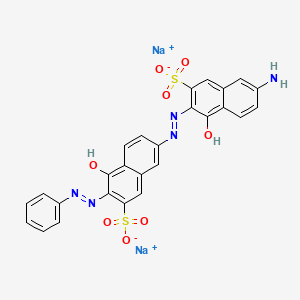

Feasible Synthetic Routes

Q & A

Q1: What are the specific effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism?

A: Unfortunately, the abstract [] does not provide details on the specific effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism. Further research and access to the full text of the paper are needed to explore:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)